molecular formula C10H14FNO B14848476 2-(4-Fluoro-2-methyl-phenoxy)-propylamine

2-(4-Fluoro-2-methyl-phenoxy)-propylamine

Katalognummer: B14848476
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: QDTBLXVJOWKMBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluoro-2-methyl-phenoxy)-propylamine is an organic compound that features a propylamine group attached to a phenoxy ring substituted with a fluoro and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methyl-phenoxy)-propylamine typically involves the reaction of 4-fluoro-2-methylphenol with propylamine under specific conditions. One common method includes the use of cesium fluoride in N,N-dimethylformamide (DMF) at 60°C for one hour under an inert atmosphere . The reaction mass is then diluted with water and extracted with ethyl acetate, followed by washing with water and brine solution, and drying over anhydrous sodium sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluoro-2-methyl-phenoxy)-propylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy-propylamines.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-2-methyl-phenoxy)-propylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-2-methyl-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Fluoro-2-methyl-phenoxy)-propylamine is unique due to its specific substitution pattern and the presence of both a fluoro and a methyl group on the phenoxy ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

2-(4-fluoro-2-methylphenoxy)propan-1-amine

InChI

InChI=1S/C10H14FNO/c1-7-5-9(11)3-4-10(7)13-8(2)6-12/h3-5,8H,6,12H2,1-2H3

InChI-Schlüssel

QDTBLXVJOWKMBG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)OC(C)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.